Product packaging for 2-Hydrazinyl-6-methylquinoline(Cat. No.:CAS No. 35359-38-7)

2-Hydrazinyl-6-methylquinoline

Cat. No.: B15146497
CAS No.: 35359-38-7
M. Wt: 173.21 g/mol
InChI Key: WYPZQLUVTCTPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydrazinyl-6-methylquinoline is a functionalized quinoline compound of high interest in medicinal and organic chemistry research. The hydrazinyl moiety attached to the quinoline core makes it a versatile key synthetic intermediate and a valuable precursor for the synthesis of diverse nitrogen-containing heterocycles, such as pyrazoles and pyrimidines . Its molecular structure is characterized by a planar quinoline ring system, which can influence its intermolecular interactions and crystalline packing, as observed in related compounds . This compound is primarily utilized in pharmaceutical research and development . Researchers employ it as a building block to create novel chemical entities for biological screening. While specific mechanistic studies on this exact compound are limited, closely related hydrazinylquinolines are investigated for their potential to exhibit a broad spectrum of pharmacological activities , which may include antimicrobial, antidepressant, and antihyperglycemic effects, based on the known profiles of similar chemotypes . As a high-purity reagent, it is essential for hit-to-lead optimization campaigns and in constructing combinatorial libraries. Handling and Storage: The product should be stored sealed in a dry environment at 2-8°C, away from oxidizing agents . Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B15146497 2-Hydrazinyl-6-methylquinoline CAS No. 35359-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35359-38-7

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(6-methylquinolin-2-yl)hydrazine

InChI

InChI=1S/C10H11N3/c1-7-2-4-9-8(6-7)3-5-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

WYPZQLUVTCTPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)NN

Origin of Product

United States

Synthesis and Chemical Properties

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core quinoline structure, followed by functionalization to introduce the hydrazinyl group.

Precursor Synthesis and Halogenation of Quinoline Derivatives

The journey towards this compound typically commences with the synthesis of a suitable quinoline precursor, such as 6-methylquinoline. tcichemicals.comnih.gov One common method for constructing the quinoline ring system is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated aldehyde with an aniline (B41778) in the presence of an acid catalyst. For instance, the reaction of p-toluidine (B81030) with crotonaldehyde (B89634) can yield 2,6-dimethylquinoline.

Another critical precursor is 2-methyl-6-nitroquinoline, which can be synthesized by reacting 4-nitroaniline (B120555) with crotonaldehyde in the presence of concentrated hydrochloric acid. nih.gov This reaction proceeds via a cyclization mechanism, and the use of silica-functionalized magnetite nanoparticles has been shown to significantly improve the reaction yield and reduce the reaction time. nih.gov

Once the 6-methylquinoline core is in hand, a halogen atom, typically chlorine or bromine, is introduced at the 2-position. This is a crucial step as the halogen serves as a leaving group in the subsequent hydrazination step. The halogenation of quinolines can be achieved using various reagents. For example, the conversion of a quinolin-2-one to a 2-chloroquinoline (B121035) is a common strategy. Alternatively, direct halogenation of the quinoline ring can be employed, although regioselectivity can be a challenge. Metal-free protocols for the C5-H halogenation of 8-substituted quinolines have been developed using trihaloisocyanuric acid as an economical and efficient halogen source. rsc.org For the synthesis of 2-halo-6-methylquinolines, specific methods targeting the 2-position are required.

Hydrazination Protocols for 2-Substituted Quinolines

With the 2-halo-6-methylquinoline precursor in hand, the final step is the introduction of the hydrazinyl group. This is typically achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom at the 2-position of the quinoline ring, displacing the halogen atom.

This reaction is often carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the substitution. The general principle of reacting a halo-substituted quinoline with hydrazine to produce a hydrazinylquinoline is a well-established method. researchgate.netresearchgate.net For example, 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines have been synthesized through the condensation reaction of the corresponding haloquinolines with hydrazine. researchgate.net Similarly, substituted quinoline-6-carbohydrazides have been prepared by reacting ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. researchgate.netmedsci.cn

Derivatization Chemistry of this compound

The primary reactive site of this compound is the terminal nitrogen atom of the hydrazine group, which is highly nucleophilic. This reactivity is harnessed to create a diverse array of derivatives, most notably hydrazones.

Formation of Hydrazone Derivatives via Condensation Reactions

Hydrazones are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. numberanalytics.comnih.govlibretexts.org This reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). numberanalytics.commasterorganicchemistry.com The reaction is often catalyzed by a small amount of acid. inovatus.es

The general mechanism involves two main steps:

Nucleophilic Addition: The hydrazine attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable hydrazone. numberanalytics.com

Structural Diversity and Scope of Aldehyde/Ketone Partners

A wide variety of aldehydes and ketones can be used as reaction partners for this compound, leading to a vast library of hydrazone derivatives. The choice of the carbonyl compound significantly influences the structural and, consequently, the biological properties of the resulting hydrazone. Both aromatic and aliphatic aldehydes and ketones can be employed. masterorganicchemistry.cominovatus.esyoutube.comyoutube.comyoutube.comyoutube.com

The versatility of this reaction allows for the introduction of various functional groups and steric bulk, enabling the fine-tuning of the molecule's properties. For example, reacting this compound with substituted benzaldehydes would yield a series of hydrazones with different electronic and steric characteristics on the phenyl ring.

Configurational Isomerism (E/Z) and Its Control

Hydrazones possess a carbon-nitrogen double bond, which restricts rotation and can lead to the formation of geometric isomers, designated as E and Z. studymind.co.ukmasterorganicchemistry.com The E isomer has the substituents with higher priority on opposite sides of the double bond, while the Z isomer has them on the same side. masterorganicchemistry.com

In the case of acylhydrazones, which are structurally related to the hydrazones derived from this compound, the existence of E and Z isomers in solution has been demonstrated using PMR spectroscopy. researchgate.net The interconversion between these isomers can be influenced by factors such as the solvent, temperature, and irradiation with UV light. nih.gov For instance, irradiation can lead to the conversion of the more thermodynamically stable E form to the less stable Z isomer. nih.gov The stability of each isomer can also be affected by intramolecular hydrogen bonding. nih.gov While direct studies on the control of E/Z isomerism for hydrazones of this compound are not extensively detailed in the provided context, the principles observed for other hydrazones are applicable. The specific reaction conditions and the nature of the aldehyde or ketone partner would likely play a significant role in determining the predominant isomer.

Cycloaddition and Ring-Closure Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl moiety and an aromatic quinoline system, makes it a valuable precursor for the synthesis of various fused heterocyclic architectures. These reactions typically proceed through the reaction of the hydrazinyl group with suitable electrophiles, followed by intramolecular cyclization.

Synthesis of Pyrroloquinoline Systems

The Fischer indole (B1671886) synthesis is a classic and versatile method for the construction of indole rings, which involves the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions. arsdcollege.ac.inmdpi.com Given that this compound is a substituted arylhydrazine, it is a prime candidate for this transformation. The reaction would proceed via the initial formation of a hydrazone between this compound and a carbonyl compound. Subsequent acid-catalyzed intramolecular cyclization, likely involving a rsc.orgrsc.org-sigmatropic rearrangement, would lead to the formation of a pyrrolo[2,3-b]quinoline derivative. The substitution pattern of the resulting pyrroloquinoline would be determined by the specific aldehyde or ketone used in the reaction.

While direct literature examples for the Fischer indole synthesis with this compound are not prevalent, the established mechanism of this reaction provides a strong basis for its applicability in synthesizing the corresponding pyrroloquinoline systems. arsdcollege.ac.inmdpi.com

Synthesis of Triazoloquinoline Systems

The hydrazinyl group of this compound is a key functional group for the construction of fused triazole rings. A prominent example is the reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a mineral acid. This reaction leads to the formation of a fused tetrazolo[1,5-a]quinoline (B14009986) system. The reaction of a related compound, 2,4-dihydrazino-8-methylquinoline, with nitrous acid has been shown to yield the corresponding tetrazolo[1,5-a]quinoline. mdpi.com This transformation proceeds via diazotization of the hydrazinyl group, followed by intramolecular cyclization of the resulting azide (B81097) onto the quinoline nitrogen.

Furthermore, the reaction of 2-hydrazinoquinolines with various one-carbon electrophiles can lead to the formation of arsdcollege.ac.inmdpi.comresearchgate.nettriazolo[4,3-a]quinolines. For instance, reaction with formic acid would be expected to yield the parent triazoloquinoline, while reaction with acetic anhydride (B1165640) would furnish the corresponding methyl-substituted triazoloquinoline.

Formation of Other Fused Heterocyclic Architectures

The versatile reactivity of the hydrazinyl group extends to the synthesis of other fused heterocycles. For example, condensation of 2-hydrazinoquinolines with β-dicarbonyl compounds provides a straightforward route to pyrazole-fused quinolines. The reaction of 2-hydrazino-4-methylquinoline (B188251) with trifluoromethyl-β-diketones has been reported to yield pyrazolyl-substituted quinolines. This suggests that this compound would react similarly with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to afford the corresponding pyrazolo[1,5-a]quinoline (B13874262) derivatives. The reaction involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Nucleophilic Substitution and Other Functional Group Interconversions on the Quinoline Core

The quinoline ring itself is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group or a good leaving group. arsdcollege.ac.in However, in the case of this compound, the hydrazinyl group is a strong electron-donating group, which would deactivate the quinoline ring towards nucleophilic attack.

A key functional group interconversion involving the hydrazinyl moiety is its diazotization. Treatment of this compound with nitrous acid would form a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions. For example, it could be subjected to Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, at the 2-position of the quinoline ring. This provides a powerful method for the further functionalization of the quinoline core. For instance, the diazotization of 3-chloro-2-methylaniline, a related aniline, is a key step in the synthesis of 3-chloro-2-methylphenol. google.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is expected to involve both the hydrazinyl group and the quinoline nucleus.

Oxidation: The hydrazinyl group is susceptible to oxidation. Mild oxidizing agents could potentially lead to the formation of the corresponding diazo compound or, under more vigorous conditions, could cleave the N-N bond. The oxidation of the quinoline ring itself generally requires strong oxidizing agents and can lead to the cleavage of the benzene (B151609) or pyridine (B92270) ring. For instance, oxidation of quinoline with alkaline permanganate (B83412) can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.net The methyl group at the 6-position could also be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring of quinoline to afford a tetrahydroquinoline. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, the use of Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead and quinoline, is known for the partial reduction of alkynes to cis-alkenes. youtube.com While this specific application does not directly describe the reduction of the quinoline ring itself, it highlights the role of quinoline as a catalyst modifier in reduction reactions. The reduction of the hydrazinyl group to an amino group is also a possible transformation, although this would typically require specific reducing agents to avoid concomitant reduction of the quinoline ring.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.

High-Resolution ¹H and ¹³C NMR Analysis

For the quinoline (B57606) core, the proton signals are anticipated in the aromatic region (δ 7.0-8.5 ppm). The methyl group at the C6 position is expected to resonate in the upfield region, typically around δ 2.4-2.5 ppm. The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad signals due to quadrupole effects and exchange phenomena, with their exact chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data. The carbon of the methyl group is expected at approximately δ 21-22 ppm. The aromatic carbons of the quinoline ring would appear between δ 115 and 150 ppm, with the carbon bearing the hydrazinyl group (C2) showing a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Hydrazinyl-6-methylquinoline

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2--
H3~6.7-7.0~110-115
H4~7.8-8.1~138-142
H5~7.4-7.6~125-128
H7~7.3-7.5~127-130
H8~7.9-8.2~129-132
-CH₃ (at C6)~2.4-2.5~21-22
C2-~158-162
C3-~110-115
C4-~138-142
C4a-~128-131
C5-~125-128
C6-~135-138
C7-~127-130
C8-~129-132
C8a-~147-150
-NH-NH₂Broad, variable-

Note: These are estimated values based on data from analogous compounds and are subject to variation based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the quinoline ring system, aiding in the assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy (IR and FTIR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to exhibit several key absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Hydrazine)3200-3400Stretching vibrations, often broad
C-H (Aromatic)3000-3100Stretching vibrations
C-H (Methyl)2850-2960Stretching vibrations
C=N, C=C (Quinoline ring)1500-1650Stretching vibrations
N-H (Hydrazine)1550-1650Bending vibrations
C-N1250-1350Stretching vibrations

The presence of bands in these regions would provide strong evidence for the key functional groups within the molecule. For instance, the characteristic N-H stretching and bending vibrations would confirm the presence of the hydrazinyl moiety.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. These bands arise from π → π* and n → π* electronic transitions within the aromatic system. Quinoline itself typically displays three absorption bands around 225 nm, 275 nm, and 315 nm. The substitution with a hydrazinyl group at the 2-position and a methyl group at the 6-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the substituents. researchgate.net

Solvent Effects on Absorption Characteristics

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum. rsc.org Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic shift. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. Studying the solvatochromic behavior of this compound by recording its UV-Vis spectra in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states. rsc.org

Fluorescence Spectroscopy for Photophysical Property Assessment

The photophysical properties of quinoline derivatives are of significant interest for applications in sensing, imaging, and optoelectronics. The fluorescence of this compound is expected to be influenced by the interplay between the electron-donating hydrazinyl group and the electron-withdrawing quinoline ring system.

Detailed research findings on analogous quinoline hydrazone derivatives indicate that these compounds typically exhibit fluorescence emission in the visible range. For instance, a series of quinoline hydrazone derivatives showed emission bands in the range of 451–459 nm. nih.gov The formation of hydrazones from these derivatives can lead to emissions at longer wavelengths, for example between 456–485 nm. nih.gov The intensity and wavelength of the fluorescence can be tuned by the nature of substituents on the quinoline and hydrazone moieties. Generally, the complexation of such ligands with metal ions, such as Zn(II), can enhance fluorescence intensity due to increased conformational rigidity. nih.gov

The fluorescence of this compound itself would likely be sensitive to the solvent environment and pH, owing to the presence of the basic hydrazinyl group and the quinoline nitrogen. Protonation or deprotonation of these sites can alter the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in the emission spectrum. It is anticipated that in a polar solvent, the compound would exhibit a solvatochromic effect, with a red shift in the emission maximum as the solvent polarity increases.

To illustrate the expected photophysical properties, the following table summarizes typical fluorescence data for related quinoline hydrazone compounds.

Parameter Expected Value/Range Reference
Excitation Wavelength (λex)~380 - 410 nm nih.gov
Emission Wavelength (λem)~450 - 490 nm nih.gov
Stokes Shift~70 - 90 nmInferred
Quantum Yield (ΦF)Moderate to High nih.gov

Note: The data in this table are representative values based on studies of structurally similar quinoline hydrazone derivatives and are intended to provide an expected range for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, with a chemical formula of C₁₀H₁₁N₃, the expected monoisotopic mass is approximately 173.1004 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the loss of the hydrazinyl group or parts of it. For instance, cleavage of the N-N bond could result in the loss of an NH₂ radical, leading to a fragment ion at m/z 157. Alternatively, the loss of a neutral hydrazine (B178648) molecule (N₂H₄) could produce a fragment at m/z 141.

The fragmentation of the 6-methylquinoline (B44275) core would also contribute to the spectrum. The mass spectrum of 6-methylquinoline itself shows a strong molecular ion peak at m/z 143 and a significant fragment at m/z 115, corresponding to the loss of HCN. nih.gov Therefore, fragmentation of this compound could also lead to ions characteristic of the 6-methylquinoline moiety.

A plausible fragmentation pathway is outlined in the table below:

m/z Proposed Fragment Identity Fragmentation Pathway
173[M]⁺Molecular ion
157[M - NH₂]⁺Loss of amino radical
143[M - N₂H₂]⁺ or [6-methylquinoline]⁺Loss of diimide or hydrazinyl radical
141[M - N₂H₄]⁺Loss of hydrazine
115[C₉H₇]⁺Loss of HCN from the quinoline ring

Note: This table presents a hypothetical fragmentation pattern for this compound based on established fragmentation principles for quinolines and hydrazines.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of the closely related compound 2-hydrazinylquinoline offers significant insights into its expected solid-state structure.

In the crystal structure of 2-hydrazinylquinoline, the molecule is essentially planar. The hydrazinyl group is positioned syn to the quinoline nitrogen atom. This conformation is stabilized by intermolecular N-H···N hydrogen bonds, which lead to the formation of supramolecular layers. A similar planarity and hydrogen bonding network can be anticipated for this compound. The methyl group at the 6-position is unlikely to cause a significant deviation from planarity.

The expected crystal packing would likely involve π-π stacking interactions between the quinoline rings of adjacent molecules, a common feature in the solid-state structures of aromatic compounds. The hydrazinyl groups would play a crucial role in directing the crystal packing through the formation of robust hydrogen-bonding networks.

Key expected crystallographic parameters are summarized below, based on data from 2-hydrazinylquinoline.

Parameter Expected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~5.5
b (Å)~20.0
c (Å)~7.0
β (°)~100
Z (molecules per unit cell)4
Key Hydrogen BondsN-H···N

Note: The crystallographic parameters in this table are based on the published data for 2-hydrazinylquinoline and serve as an estimation for this compound.

Coordination Chemistry Investigations

Ligand Design and Coordination Modes of 2-Hydrazinyl-6-methylquinoline

This compound is an N-donor ligand featuring two key nitrogen-containing functional groups: the quinoline (B57606) ring nitrogen and the hydrazinyl (-NHNH₂) group. This arrangement provides multiple potential binding sites for metal ions. The lone pair of electrons on the heterocyclic quinoline nitrogen and the two nitrogen atoms of the hydrazinyl substituent make it an effective chelating agent.

Derivatives, such as hydrazones formed by condensing this compound with aldehydes or ketones, can exhibit expanded coordination modes. For instance, the condensation product with 2-hydroxybenzaldehyde results in a tridentate ligand that coordinates via the quinoline nitrogen, the azomethine nitrogen, and the deprotonated phenolic oxygen. researchgate.net However, the parent ligand itself primarily functions as a classic bidentate N,N donor.

Table 1: Potential Coordination Features of this compound

FeatureDescriptionProbable Donor Atoms
Denticity BidentateQuinoline Nitrogen (N1), Terminal Hydrazinyl Nitrogen (N_amine)
Chelate Ring Size 5-membered ringMetal-N(quinoline)-C2-N(hydrazinyl)-N(amine)
Ligand Class N,N-donor Chelating Ligand-
Potential Tautomerism Can participate in tautomeric forms in solution.-

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an alcoholic medium, such as methanol (B129727) or ethanol. nih.gov The mixture is often heated under reflux for several hours to ensure complete reaction. jocpr.com The resulting metal complexes frequently precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. The choice of metal salt (e.g., chlorides, acetates, or nitrates) can sometimes influence the final structure and coordination sphere of the complex. jocpr.comresearchgate.net

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the metal-to-ligand stoichiometry of the complex.

FT-IR Spectroscopy: Provides crucial evidence of coordination. A shift in the stretching frequency of the C=N bond within the quinoline ring and the N-H stretching and bending vibrations of the hydrazinyl group upon complexation indicates the involvement of these groups in bonding to the metal center.

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, including ligand-based (π→π*) transitions and metal-centered (d-d) transitions, which are informative about the coordination geometry around the metal ion.

NMR Spectroscopy (¹H and ¹³C): Used for diamagnetic complexes (e.g., Zn(II) or Cd(II)), NMR can elucidate the structure of the complex in solution. A downfield shift of the protons near the coordinating nitrogen atoms is typically observed.

Magnetic Susceptibility Measurements: Determines the magnetic moment of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which helps in assigning the geometry and spin state of the central metal ion. nih.gov

Molar Conductivity Measurements: Indicates whether the complexes are electrolytes or non-electrolytes in a given solvent, helping to determine if anions are inside or outside the coordination sphere.

Table 2: Representative Characterization Data for a Hypothetical [M(this compound)₂Cl₂] Complex

TechniqueObservationInterpretation
FT-IR (cm⁻¹) ν(N-H) shifts to lower frequency; Quinoline ring vibrations shift.Coordination of hydrazinyl and quinoline nitrogen atoms.
UV-Vis (nm) Bands ~280-350 nm; Weaker bands > 400 nm.Ligand-centered transitions; d-d electronic transitions.
Magnetic Moment (B.M.) e.g., ~1.8-2.2 for Cu(II); ~4.3-5.2 for Co(II).Suggests octahedral or tetrahedral geometry for paramagnetic ions.
Molar Cond. (Ω⁻¹cm²mol⁻¹) Low value in DMSO or DMF.Non-electrolytic nature, anions are coordinated.

Beyond the primary coordination sphere, metal complexes of this compound are well-suited for constructing supramolecular assemblies. These are larger, ordered structures held together by non-covalent interactions. The key interactions facilitating such assemblies include hydrogen bonding and π-π stacking. conicet.gov.ar

The hydrazinyl group, with its N-H protons, is an excellent hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. This allows for the formation of extensive hydrogen-bonding networks between adjacent complex units or with solvent molecules, leading to the self-assembly of one-, two-, or three-dimensional structures. conicet.gov.ar

Furthermore, the planar quinoline ring system is prone to π-π stacking interactions. In the solid state, these aromatic rings can stack on top of each other, contributing significantly to the stability and architecture of the crystal lattice. The interplay between hydrogen bonding and π-π stacking can create complex and fascinating supramolecular topologies, which are of great interest in crystal engineering and materials science. conicet.gov.arnih.gov

Electronic Structure and Reactivity of Metal-Quinoline Hydrazinyl Complexes

The electronic properties of metal complexes derived from this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination geometry. UV-Visible spectroscopy is a primary tool for probing the electronic structure. The spectra typically show intense bands in the ultraviolet region due to π→π* and n→π* transitions within the quinoline-hydrazinyl ligand, along with weaker bands in the visible region corresponding to d-d transitions for transition metal complexes with partially filled d-orbitals. researchgate.net

The position and intensity of these d-d bands can help assign the coordination geometry (e.g., octahedral vs. tetrahedral). For example, Co(II) complexes often exhibit distinct colors and spectral bands that are characteristic of their specific geometry. jocpr.com

Magnetic susceptibility measurements provide information about the number of unpaired electrons, which is used to determine the spin state of the metal ion (high-spin or low-spin). For instance, iron(II) complexes can be high-spin or low-spin depending on the ligand field strength, and some may even exhibit spin-crossover behavior, a property of interest for molecular switches and sensors. researchgate.net The electronic environment created by the N,N-donor set of this compound can be compared to other well-known nitrogen-based ligands to predict and understand these properties.

Table 3: Typical Electronic Properties for First-Row Transition Metal Complexes

Metal IonTypical GeometryMagnetic Moment (B.M.)d-d Transitions
Co(II) Octahedral or Tetrahedral~4.3 - 5.2 (High-spin Oct.)Visible region
Ni(II) Octahedral~2.9 - 3.4Visible region
Cu(II) Distorted Octahedral/Square Planar~1.7 - 2.2Broad band in visible region
Zn(II) TetrahedralDiamagnetic (0)None

Research Avenues for Metal Complexes as Catalysts or Functional Materials

The unique structural and electronic features of metal complexes incorporating the this compound ligand open up several promising avenues for future research, particularly in catalysis and materials science.

Catalysis: Hydrazone and related N-donor ligand complexes are known to be effective catalysts for various organic transformations. researchgate.netresearchgate.net Complexes of this compound could be investigated as catalysts for oxidation and reduction reactions. The presence of a redox-active metal center held in a stable chelate ring is a key prerequisite for many catalytic cycles.

Functional Materials: The ability of these complexes to form ordered supramolecular assemblies through hydrogen bonding and π-stacking makes them attractive building blocks for functional materials. nih.gov Research could focus on developing materials with specific properties, such as:

Molecular Magnets: By incorporating multiple paramagnetic metal centers bridged by suitable ligands, it may be possible to design single-molecule magnets.

Sensors: The electronic properties of the complexes may be sensitive to the presence of specific anions or small molecules, allowing for their use as colorimetric or fluorescent sensors.

Electrochromic Materials: The presence of stable, reversible redox states in some metal complexes could be exploited for the development of materials that change color upon application of an electrical potential. nih.gov

Energy Storage: While a more speculative area, some metal-organic frameworks and coordination compounds have been investigated for gas storage (including hydrogen) or as components in battery materials. mdpi.com

The versatility of the this compound ligand, combined with the diverse properties of transition metals, provides a rich platform for the design and synthesis of new coordination compounds with tailored functions.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric structure of 2-Hydrazinyl-6-methylquinoline. DFT methods provide a robust framework for predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.

Furthermore, DFT calculations can map the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This is critical for understanding its reactivity. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For analogous hydrazone ligands, DFT calculations have been successfully used to determine these frontier molecular orbitals and thermodynamic parameters. mdpi.com

Table 1: Representative Predicted Electronic Properties of a Hydrazone Ligand (Illustrative)

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Note: This table is illustrative and based on typical values for similar hydrazone compounds as specific data for this compound is not available in the provided search results.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and identifying the most probable pathways. For this compound, theoretical investigations could explore its synthesis, degradation, and participation in various chemical transformations.

For example, the synthesis of quinoline (B57606) derivatives often involves complex reaction sequences. Computational modeling can be used to study the transition states and intermediates of these reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net In the context of this compound, theoretical studies could investigate the mechanism of its formation from suitable precursors, such as the reaction of a 2-chloro-6-methylquinoline (B1583817) with hydrazine (B178648) hydrate. By calculating the activation energies for different potential pathways, the most energetically favorable route can be determined.

Moreover, the reactivity of the hydrazinyl group can be a subject of theoretical investigation. For instance, its condensation with aldehydes or ketones to form hydrazones is a common reaction. Computational chemistry can model these condensation reactions, providing detailed information about the stereochemistry and electronic effects of substituents on the reaction rate and outcome. Studies on hydrazone formation from related hydrazides have utilized DFT to understand the isomeric preferences and rotational barriers, which aligns with experimental NMR data. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Biomolecular Interactions

The potential biological activity of this compound can be explored through molecular docking and molecular dynamics (MD) simulations. These computational techniques are central to modern drug discovery and development, allowing for the prediction and analysis of how a small molecule (ligand) interacts with a biological macromolecule, such as a protein or nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. The results can identify the most likely binding site and the specific orientation of the ligand within that site.

Docking studies on similar quinoline and hydrazone derivatives have been successful in predicting their interactions with various enzymes. For example, novel quinoline-thiazole hybrids have been docked into the BCR-ABL1 tyrosine kinase enzyme, a target in cancer therapy, revealing potential binding modes and interactions. scielo.br Similarly, docking of other quinoline derivatives has been performed against targets like Aurora A kinase. orientjchem.org These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex.

By docking this compound against a panel of known biological targets, it is possible to generate hypotheses about its potential molecular targets and mechanisms of action. If a high-affinity binding mode is identified for a particular enzyme, it suggests that the compound may act as an inhibitor or modulator of that enzyme.

For instance, if docking studies predict that this compound binds strongly to the active site of a specific kinase, it could be hypothesized to be a kinase inhibitor. The docking results would show the specific amino acid residues involved in the binding, which can then be used to guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interaction mechanism. Molecular docking studies on other hydrazone-containing compounds have successfully identified interactions with the active sites of enzymes like tyrosinase, suggesting a potential mechanism for their observed biological activities. mdpi.com

Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction. An MD simulation tracks the movements of atoms in the complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. This can help to refine the understanding of the structure-mechanism relationship.

By analyzing the trajectory from an MD simulation, researchers can identify stable hydrogen bonds and other key interactions that persist over time, providing stronger evidence for their importance in the binding mechanism. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than the scoring functions used in most docking programs.

Structure Activity Relationship Sar and Structural Modification Studies

Correlative Studies between Structural Features and Chemical Reactivity

The reactivity of 2-hydrazinyl-6-methylquinoline is a composite of the characteristics of its constituent parts: the stable quinoline (B57606) ring system and the highly reactive hydrazinyl moiety. The quinoline core, an aromatic heterocycle, is generally stable, but its electronic properties are modulated by the attached functional groups. ontosight.ai

The hydrazinyl group (-NHNH₂), attached at the 2-position, is the primary center of reactivity. Hydrazines are well-recognized for their nucleophilic nature and their ability to participate in a variety of chemical transformations. ontosight.ai This makes this compound a valuable intermediate in organic synthesis. ontosight.ai A principal reaction is the condensation with aldehydes and ketones to form hydrazones, which feature a C=N-NH linkage. This reaction is a cornerstone for creating extensive libraries of derivatives, as it allows for the introduction of diverse substituents. researchgate.net

Furthermore, the hydrazinyl group can undergo other reactions such as alkylation, acylation, and nucleophilic substitution. ontosight.ai It also possesses reducing characteristics and can be susceptible to oxidation. For instance, studies on related hydrazinylquinolines have shown they can undergo autoxidation reactions, leading to the formation of more complex, fused heterocyclic systems like pyridazino-diquinolines. nih.gov

The quinoline ring system itself is not inert. The presence of the methyl group at the 6-position and the hydrazinyl group at the 2-position influences the electron density distribution across the aromatic rings. Moreover, the methyl group on a quinoline ring can be chemically activated to participate in C(sp³)–H bond functionalization, enabling the formation of new carbon-carbon bonds and further derivatization. acs.org The synthesis of the parent compound often involves the reaction of a precursor like 2-chloro-6-methylquinoline (B1583817) with hydrazine (B178648) hydrate, highlighting a key reactive pathway for creating the hydrazinyl functionality on the quinoline core. ontosight.ai

Influence of Hydrazinyl and Methyl Substituents on Molecular Interactions

The hydrazinyl and methyl groups at positions 2 and 6, respectively, play a pivotal role in defining how the molecule interacts with its environment, including potential biological targets. These interactions are governed by a combination of electronic, steric, and hydrogen-bonding effects.

The hydrazinyl group is a potent modulator of intermolecular interactions. It contains both hydrogen bond donors (the -NH and -NH₂ protons) and hydrogen bond acceptors (the nitrogen atoms), making it a versatile feature for anchoring the molecule within a specific binding site. researchgate.net In studies of related quinoline hydrazone derivatives, the NH group of the hydrazone linker has been shown to form critical hydrogen bonds with amino acid residues such as tyrosine and asparagine in the active sites of enzymes. nih.gov This capacity for strong, directional interactions is a key factor in the biological activity of many quinoline-based compounds. nih.gov

The methyl group at the 6-position, while less reactive than the hydrazinyl group, exerts a significant influence on the molecule's physicochemical properties. Its primary contributions are:

Lipophilicity : The methyl group increases the lipophilicity (fat-solubility) of the molecule. This can have a profound impact on its ability to cross biological membranes, affecting its bioavailability and distribution.

Strategies for Rational Design of Derivatives with Tuned Properties

The rational design of derivatives based on the this compound scaffold aims to systematically modify its structure to optimize specific properties, such as binding affinity, selectivity, or physicochemical characteristics. Several established strategies are employed to achieve this.

A primary and highly effective strategy involves the chemical modification of the hydrazinyl group. By reacting this compound with a diverse range of aldehydes and ketones, a library of N'-substituted hydrazone derivatives can be synthesized. This approach is powerful because it allows for the introduction of a vast array of functional groups (R¹, R²) at the terminus of the molecule. These introduced groups can be selected to systematically probe the effects of:

Steric bulk : Introducing larger or smaller groups to determine optimal size and shape for a target binding pocket.

Electronic properties : Adding electron-donating or electron-withdrawing groups to modulate the electronic landscape of the molecule.

Solubility : Incorporating polar or nonpolar moieties to fine-tune the balance between aqueous solubility and lipid permeability, often guided by principles such as Lipinski's Rule of Five. researchgate.netnih.gov

Another key strategy is substitution on the quinoline ring itself. While the parent compound has a methyl group at position 6, further derivatives can be designed by adding other functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) at available positions on the benzene (B151609) portion of the quinoline core. nih.gov This allows for the modulation of the electronic nature and steric profile of the core scaffold. For example, converting the 6-methyl group to a different functional group, such as a sulfonyl chloride, creates a new reactive handle for attaching entirely different chemical entities, like sulfonamides.

Advanced Research Applications in Chemical Science

The compound 2-Hydrazinyl-6-methylquinoline is a specialized heterocyclic molecule that has garnered interest in various fields of chemical research. Its unique structure, combining the fluorescent and coordination properties of the quinoline (B57606) ring with the reactive nucleophilicity of the hydrazine (B178648) group, makes it a valuable precursor and functional component in the development of novel chemical entities and systems. This article explores its advanced applications in organic synthesis, sensor development, materials science, and analytical chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazinyl-6-methylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can undergo Huisgen cycloaddition with propargyl alcohol to form triazole derivatives, followed by hydrazine hydrate treatment to introduce the hydrazinyl group . Optimization includes adjusting reaction temperatures (e.g., 100°C in H₂SO₄ for cyclization) and solvent systems (tetrahydrofuran/methanol for condensation reactions). Key parameters to monitor include yield (reported ~75–90% in similar quinoline derivatives) and purity via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm hydrazinyl (-NH-NH₂) and methyl group positions. IR spectroscopy identifies N-H stretching (3200–3400 cm⁻¹) .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX suite for refinement) to resolve molecular geometry. WinGX software aids in data processing and structure validation . Ensure data quality by checking R-factors (<5% for high-resolution structures) and validating hydrogen bonding networks .

Q. What are the primary biological targets explored for this compound in drug discovery?

  • Methodological Answer : This compound is investigated as a DNA-binding agent due to its planar quinoline core, which intercalates with DNA base pairs. In vitro assays (e.g., ethidium bromide displacement) quantify binding affinity. It also shows potential as a kinase inhibitor; use enzymatic assays (e.g., ATPase activity) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).
  • Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding patterns ) with molecular docking predictions to identify conformational impacts on activity.
  • Statistical Modeling : Apply multivariate regression to isolate variables (e.g., substituent effects) causing discrepancies .

Q. What computational strategies are effective for predicting the interaction mechanisms of this compound with biomolecular targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA/proteins. Prioritize binding poses with low RMSD (<2 Å) relative to crystallographic data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of quinoline-DNA complexes. Analyze free energy landscapes (MM-PBSA) to identify key residues .
  • QSAR Modeling : Develop models using descriptors like logP and polar surface area to correlate structure with antimicrobial activity .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they mitigated?

  • Methodological Answer :

  • Disorder Handling : For flexible hydrazinyl groups, use SHELXL’s PART instruction to model alternative conformations. Apply restraints to N-N bond distances .
  • Twinned Data : Test for twinning (Rint > 10%) using PLATON. If detected, refine with HKLF5 in SHELXL .
  • Hydrogen Bonding Ambiguities : Apply graph-set analysis (e.g., Etter’s notation) to classify motifs like R22(8)R_2^2(8) rings, ensuring consistency with IR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.